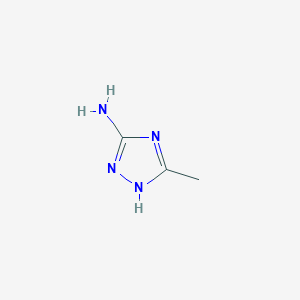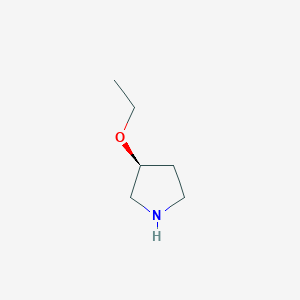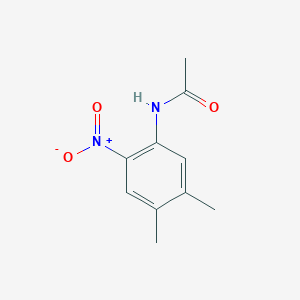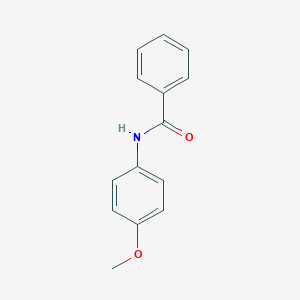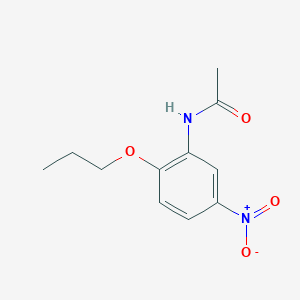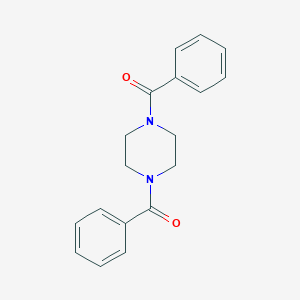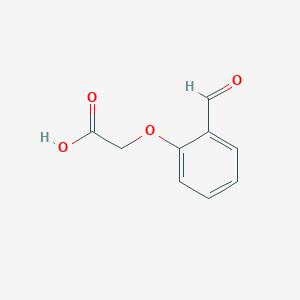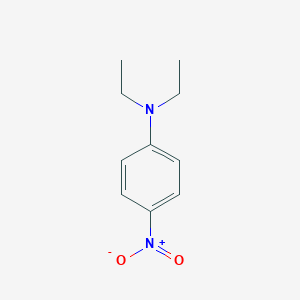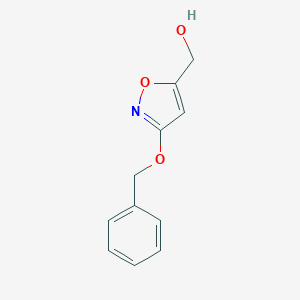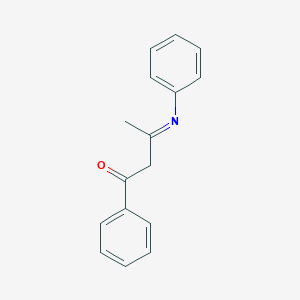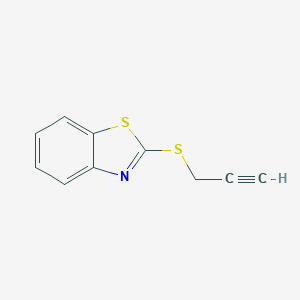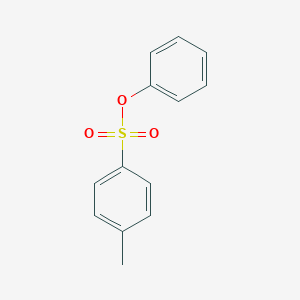![molecular formula C13H18O3 B181238 2-[4-(Tert-pentyl)phenoxy]acetic acid CAS No. 101267-73-6](/img/structure/B181238.png)
2-[4-(Tert-pentyl)phenoxy]acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-[4-(Tert-pentyl)phenoxy]acetic acid, also known as 2-TPA, is a carboxylic acid used in a variety of scientific research applications. It is a synthetic compound that has been used in a variety of experiments to investigate the effects of carboxylic acids on biological systems.
Scientific Research Applications
Sorption and Environmental Behavior
One study reviewed the sorption of 2,4-dichlorophenoxyacetic acid (2,4-D) and other phenoxy herbicides to soil, organic matter, and minerals. It compiled data characterizing phenoxy herbicide sorption to various sorbents and suggested that soil organic matter and iron oxides are significant sorbents for these herbicides. The study highlighted the importance of soil parameters like pH, organic carbon content, and iron oxides in understanding the sorption behavior of phenoxy herbicides (Werner, Garratt, & Pigott, 2012).
Transformation and Removal in Aquatic Environments
Another review focused on the occurrence, transformation, and removal of phenoxy acids in aquatic environments. It discussed the high solubility of phenoxy acids in water, their mobility, and the processes like hydrolysis, biodegradation, and photodegradation that can effectively lower their concentrations in water. The study also explored the use of advanced oxidation processes (AOPs) for removing phenoxy acids from water, highlighting the effectiveness of methods combining UV radiation with other reagents (Muszyński, Brodowska, & Paszko, 2019).
Bioactivities and Potential Health Benefits
Research on phenolic acids like chlorogenic acid (CGA) and caffeic acid, which are related to or derivatives of phenoxy acid compounds, has shown a range of bioactivities including antioxidant, anti-cancer, anti-inflammatory, and antimicrobial activities. One study reviewed the chemistry, biological activities, and pharmacological importance of CGA, highlighting its potential in treating metabolic syndrome and its role as a natural safeguard food additive (Naveed et al., 2018).
Environmental and Industrial Applications
The pesticide industry's wastewater, containing various toxic pollutants including phenoxy acetic acid derivatives, presents significant treatment challenges. A study reviewed treatment options for this wastewater, focusing on processes like biological treatments and granular activated carbon, which can remove a substantial percentage of these compounds, potentially creating high-quality effluent suitable for discharge or reuse (Goodwin, Carra, Campo, & Soares, 2018).
properties
IUPAC Name |
2-[4-(2-methylbutan-2-yl)phenoxy]acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O3/c1-4-13(2,3)10-5-7-11(8-6-10)16-9-12(14)15/h5-8H,4,9H2,1-3H3,(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVDCGOWSUYVCSD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)C1=CC=C(C=C1)OCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00586379 |
Source


|
| Record name | [4-(2-Methylbutan-2-yl)phenoxy]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00586379 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-(Tert-pentyl)phenoxy]acetic acid | |
CAS RN |
101267-73-6 |
Source


|
| Record name | [4-(2-Methylbutan-2-yl)phenoxy]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00586379 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-[4-(2-methylbutan-2-yl)phenoxy]acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

